(3R)-3-hydroxy-L-aspartic acid
CAS No.: 6532-76-9
Cat. No.: VC21539140
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6532-76-9 |
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Molecular Formula | C4H7NO5 |
Molecular Weight | 149.10 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Standard InChI Key | YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Isomeric SMILES | [C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Chemical Properties and Structure
(3R)-3-hydroxy-L-aspartic acid possesses a complex stereochemistry that directly influences its biological activity. The compound features two chiral centers, resulting in four possible stereoisomers, with the (3R)-3-hydroxy-L-aspartic acid representing the erythro-L configuration.
Basic Chemical Information
The chemical properties of (3R)-3-hydroxy-L-aspartic acid are summarized in Table 1 below:
Property | Value |
---|---|
CAS Number | 1186-90-9, 6532-76-9 |
Molecular Formula | C₄H₇NO₅ |
Molecular Weight | 149.10 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Standard InChIKey | YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Table 1: Chemical identity and properties of (3R)-3-hydroxy-L-aspartic acid
Stereochemistry and Isomers
The stereochemistry of 3-hydroxyaspartic acid results in four distinct isomers as outlined in Table 2:
Isomer | Configuration | Description |
---|---|---|
L-erythro-3-hydroxyaspartic acid | (2S,3R) | The focus of this report, also known as (3R)-3-hydroxy-L-aspartic acid |
D-erythro-3-hydroxyaspartic acid | (2R,3S) | Mirror image of the L-erythro isomer |
L-threo-3-hydroxyaspartic acid | (2S,3S) | Diastereomer with both stereocenters in S configuration |
D-threo-3-hydroxyaspartic acid | (2R,3R) | Mirror image of the L-threo isomer |
Table 2: Stereoisomers of 3-hydroxyaspartic acid
The stereochemical configuration significantly impacts the compound's interactions with biological systems, particularly with receptors and transporters within the nervous system.
Synthesis Methods
The synthesis of (3R)-3-hydroxy-L-aspartic acid has been approached through several methodologies, with stereocontrolled hydroxylation processes being the predominant strategy.
Stereocontrolled Hydroxylation
Researchers have developed novel methods for synthesizing (3R)-3-hydroxy-L-aspartic acid using dianions derived from L-aspartic or L-glutamic acids as starting materials. These approaches enable selective production of specific stereoisomers, which is crucial for understanding biological activity and potential applications.
The general process involves:
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Converting derivatives of L-aspartic or L-glutamic acids into their corresponding enolates
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Performing controlled hydroxylation reactions
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Selecting specific conditions that favor either erythro or threo isomer formation
Purification Methods
After synthesis, purification typically involves crystallization from water to remove impurities such as threo-β-hydroxyaspartic acid and other contaminants. This crystallization process is critical for obtaining a high-purity product suitable for research applications.
Biological Activity and Pharmacological Significance
(3R)-3-hydroxy-L-aspartic acid exhibits notable biological activity, particularly in its interactions with the central nervous system components.
Interactions with Glutamate Transporters
A significant aspect of (3R)-3-hydroxy-L-aspartic acid's biological activity is its role as a competitive inhibitor of glutamate transporters. This inhibition influences neurotransmitter dynamics and excitatory signaling pathways, making the compound valuable in research related to neurological conditions.
Neurological Research Applications
The compound's interactions with glutamate transport systems have made it a subject of interest in research related to:
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Epilepsy: As a potential modulator of excitatory neurotransmission
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Neurodegeneration: For understanding glutamate-mediated excitotoxicity
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Synaptic plasticity: In studying the mechanisms of learning and memory
These applications leverage the unique structure of (3R)-3-hydroxy-L-aspartic acid, which allows it to interact with biological systems differently than standard amino acids.
Research Applications
The unique properties of (3R)-3-hydroxy-L-aspartic acid make it valuable for various research applications across biochemistry, neuroscience, and pharmacology.
Neuropharmacological Tools
As a competitive inhibitor of glutamate transporters, (3R)-3-hydroxy-L-aspartic acid serves as a valuable tool in neuropharmacological research. Researchers use it to study:
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Glutamate transport mechanisms
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Excitatory amino acid receptor functions
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Neurological disorders associated with glutamatergic dysfunction
Biochemical Research
Beyond its applications in neuroscience, (3R)-3-hydroxy-L-aspartic acid is used in various biochemical research contexts:
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As a probe for understanding enzyme structures and functions
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In metabolic pathway studies
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For investigating amino acid derivative roles in cellular processes
Future Research Directions
Several promising avenues for future research on (3R)-3-hydroxy-L-aspartic acid can be identified based on current knowledge:
Metabolic Pathway Elucidation
Further research is needed to fully understand how (3R)-3-hydroxy-L-aspartic acid participates in metabolic pathways, both in plants where it naturally occurs and in mammalian systems where it may have regulatory roles.
Synthesis Optimization
While current synthesis methods exist, optimization of stereoselective synthesis could improve yield and purity, making the compound more accessible for research applications.
Expanded Pharmacological Studies
Additional studies on the compound's interactions with various receptor and transporter systems could reveal new applications in neuropharmacology and other fields.
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